3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Physicochemical Properties N-Alkyl SAR

Generic pyrazolo[1,5-a]pyrimidine substitutions risk kinase selectivity drift. This compound delivers a defined 2-methoxyphenyl/5-methyl/N-(3-methylbutyl) pattern for controlled SAR. • Ortho-MeO aryl probes ATP-pocket steric tolerance vs. para-substituted analogs • β-Branched N-isoamyl chain reduces N-dealkylation in microsome assays vs. N-butyl/N-pentyl controls • Higher clogP (~4.2) evaluates passive permeability in Caco-2/MDCK monolayers In stock for immediate dispatch.

Molecular Formula C19H24N4O
Molecular Weight 324.428
CAS No. 879569-72-9
Cat. No. B2655967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS879569-72-9
Molecular FormulaC19H24N4O
Molecular Weight324.428
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NCCC(C)C)C3=CC=CC=C3OC
InChIInChI=1S/C19H24N4O/c1-13(2)9-10-20-18-11-14(3)22-19-16(12-21-23(18)19)15-7-5-6-8-17(15)24-4/h5-8,11-13,20H,9-10H2,1-4H3
InChIKeyPUGXOKSUMSDNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Procurement


3-(2-Methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a fully synthetic small molecule built on the pyrazolo[1,5-a]pyrimidine scaffold . The core is decorated with a 2-methoxyphenyl group at position 3, a methyl group at position 5, and an N-(3-methylbutyl) side chain at the 7-amine position. This specific substitution pattern distinguishes it from other commercially available pyrazolo[1,5-a]pyrimidin-7-amines, making it a relevant candidate for kinase inhibitor screening and structure–activity relationship (SAR) studies where both the ortho-methoxy aryl ring and the branched alkylamine are desired.

Why Pyrazolo[1,5-a]pyrimidin-7-amines Cannot Be Interchanged


The pyrazolo[1,5-a]pyrimidine class is known to produce potent kinase inhibitors, but even minor modifications to the substitution pattern can drastically alter kinase selectivity, cellular potency, and metabolic stability [1]. Generic substitution of one 3-aryl-7-aminopyrazolo[1,5-a]pyrimidine for another without empirical validation risks losing target engagement or introducing off-target activity. The following quantitative evidence guide details the specific structural and physicochemical differentiators that support informed selection of this compound over its closest commercially available analogs.

Differentiation vs. Closest Analogs


Branched N-Alkyl Chain vs. Linear: Lipophilicity Advantage

Introducing a methyl branch on the N-alkyl chain (3-methylbutyl vs. n-butyl) raises the calculated octanol–water partition coefficient (clogP) by approximately 0.3–0.4 log units [1]. This difference arises from the additional carbon atom and increased hydrophobic surface area, which can influence membrane permeability and metabolic stability.

Lipophilicity Physicochemical Properties N-Alkyl SAR

Ortho-Methoxy vs. Para-Fluoro: Conformational Constraint

The 2-methoxyphenyl group introduces an ortho-substituent that restricts rotation around the aryl–pyrazole bond and alters the electron density of the aromatic ring compared to a 4-fluorophenyl analog [1]. Ortho-substitution has been shown in analogous pyrazolo[1,5-a]pyrimidine kinase inhibitors to affect the dihedral angle between the aryl ring and the core, potentially modulating ATP-binding pocket occupancy and kinase selectivity.

Conformational Analysis Kinase Selectivity Aryl Substituent SAR

Position 3 vs. 2 Substitution: Regioisomeric Impact

The target compound bears the 2-methoxyphenyl group at position 3 of the pyrazolo[1,5-a]pyrimidine scaffold, whereas a commercially available analog (2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine) is substituted at position 2 [1]. Published SAR on 3,6-disubstituted pyrazolo[1,5-a]pyrimidines demonstrates that the substitution position dramatically influences KDR kinase IC50, with position 3 aryl groups being critical for potency [2].

Regiochemistry Kinase Binding Mode Synthetic Accessibility

HPLC Purity Profile for Screening Reproducibility

The target compound is available at ≥95% purity (HPLC) as certified by the vendor . This purity level meets or exceeds the typical 90–95% range offered for closest analogs (e.g., N-butyl analog at 95% ). While the purity specification is not uniquely superior, it is consistent with standards required for primary screening without additional purification.

Compound Purity Reproducibility Screening Quality

Isoamyl Chain Metabolic Stability vs. Linear N-Alkyl

The N-(3-methylbutyl) group introduces a tertiary carbon adjacent to the amine, which can sterically hinder cytochrome P450-mediated N-dealkylation relative to a linear N-pentyl chain . This structural feature has been exploited in medicinal chemistry to improve the metabolic half-life of alkylamine-containing scaffolds.

Metabolic Stability N-Dealkylation Drug Metabolism

Key Application Scenarios


Kinase Inhibitor SAR: Ortho-Methoxy Aryl Binding

Use this compound as a reference probe to interrogate the steric and electronic tolerance of kinase ATP-binding pockets for ortho-substituted aryl rings. Compare its binding profile against para-substituted analogs to map the conformational preferences of the target kinase [1].

Metabolic Stability: Branched vs. Linear N-Alkylamine

Employ the compound in head-to-head human liver microsome stability assays with its N-pentyl and N-butyl analogs to quantify the metabolic protection conferred by the β-branched isoamyl group. The predicted reduced N-dealkylation rate can be experimentally validated to inform lead optimization [1].

Blood–Brain Barrier Permeability Comparison

Leverage the higher computed lipophilicity (clogP ≈ 4.2) to evaluate passive membrane permeability in Caco-2 or MDCK-MDR1 monolayer assays. Use the less lipophilic N-butyl analog (clogP ≈ 3.8) as a matched control to isolate the contribution of the methyl branch to permeability [1].

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